molecular formula C26H19N3O3S B6552813 N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide CAS No. 1040632-65-2

N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide

Cat. No.: B6552813
CAS No.: 1040632-65-2
M. Wt: 453.5 g/mol
InChI Key: RNMBNUILIDUBOY-UHFFFAOYSA-N
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Description

The compound “N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiophene ring, a phenyl ring, and a furan ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The presence of these rings could potentially give this compound interesting chemical and physical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be synthesized using the Paal-Knorr Pyrrole Synthesis . The thiophene ring could be introduced through a separate reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrrole ring is known to undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the pyrrole, thiophene, and furan rings could potentially make this compound aromatic and relatively stable .

Properties

IUPAC Name

N-[4-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c30-25(22-9-6-16-32-22)27-19-10-12-20(13-11-19)28-26(31)24-23(29-14-4-5-15-29)21(17-33-24)18-7-2-1-3-8-18/h1-17H,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMBNUILIDUBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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